

Imicyafos: An In-depth Technical Guide to an Organophosphorus Nematicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

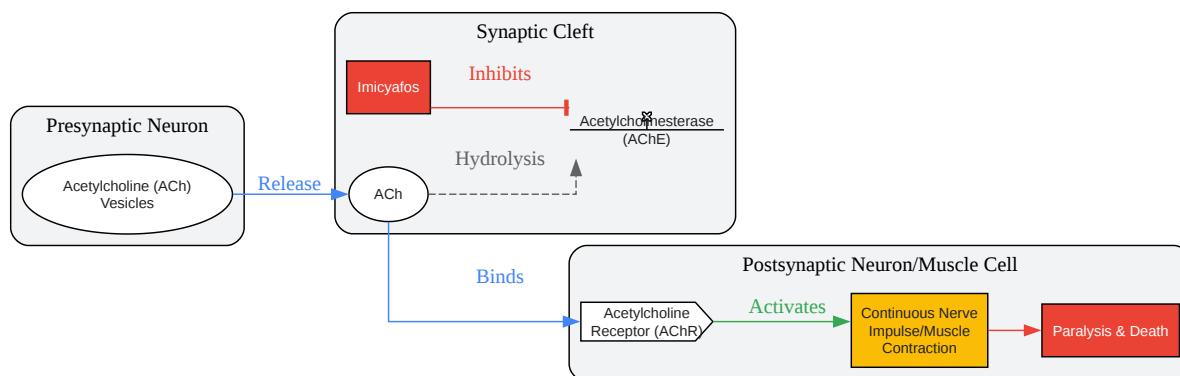
Compound Name: **Imicyafos**
Cat. No.: **B1258118**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imicyafos is a non-fumigant, organophosphorus nematicide demonstrating high efficacy against a range of economically important plant-parasitic nematodes. As an acetylcholinesterase (AChE) inhibitor, it exhibits potent neurotoxic activity in nematodes, leading to paralysis and mortality. A key characteristic of **imicyafos** is its selective toxicity, with studies indicating minimal impact on non-target organisms such as free-living nematodes and various soil microorganisms. This technical guide provides a comprehensive overview of **imicyafos**, including its mechanism of action, nematicidal efficacy, experimental protocols for evaluation, and its effects on non-target organisms.


Chemical and Physical Properties

Imicyafos, with the chemical formula $C_{11}H_{21}N_4O_2PS$, is a synthetic phosphonothioate nematicide.^[1] Commercial **imicyafos** is typically a racemic mixture.^[1] It is formulated for soil application, often as a granular (GR) or soluble concentrate (SL) formulation, designed for application through irrigation systems.^{[1][2]}

Mechanism of Action: Acetylcholinesterase Inhibition

Imicyafos exerts its nematicidal effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes.[1][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

By inhibiting AChE, **imicyafos** leads to an accumulation of ACh in the synapse, causing continuous stimulation of nerve impulses. This hyperactivity of the nervous system results in uncontrolled muscle contractions, leading to paralysis and ultimately, the death of the nematode.[3] This mode of action is characteristic of organophosphate and carbamate pesticides.

[Click to download full resolution via product page](#)

Mechanism of Action of **Imicyafos**

Nematicidal Efficacy

Imicyafos has demonstrated significant efficacy against a variety of plant-parasitic nematodes across different crops. The following tables summarize the available quantitative data on its performance.

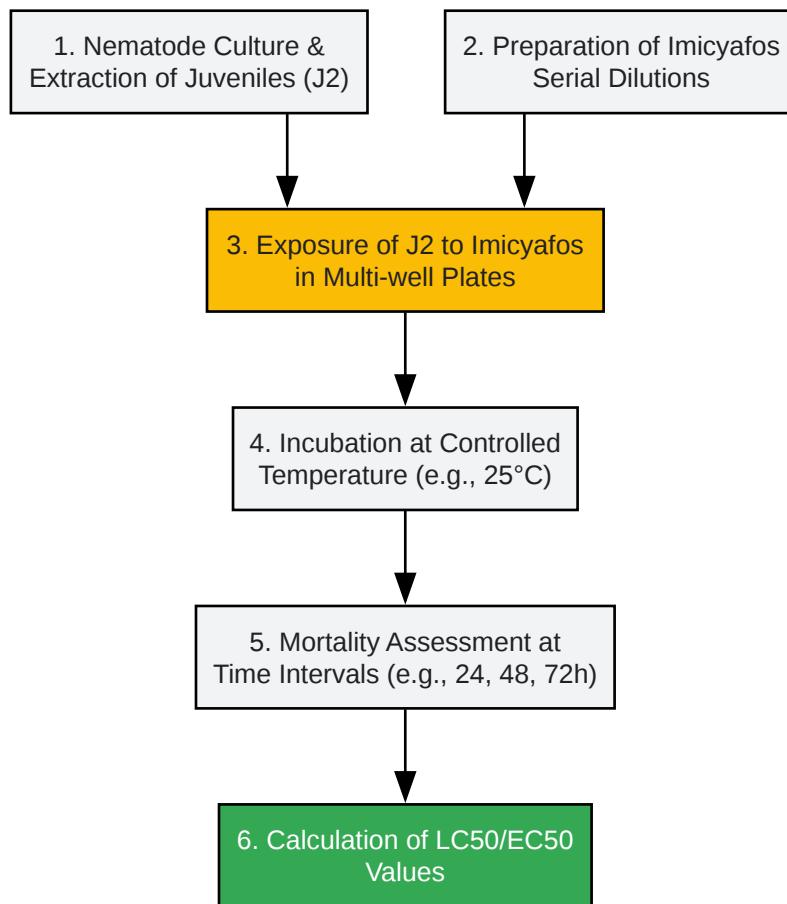
Laboratory Bioassay Data

Nematode Species	Metric	Value	Reference
Heterodera schachtii	LC50	0.0178 ppm	[2]
Helicotylenchus microlobus & Mesocriconema nebraskense	LC50 (72h)	5.2 ppm	[4]

Greenhouse and Field Efficacy Data

Target Nematode	Crop	Application Rate	Efficacy	Reference
Meloidogyne incognita	Tomato	Not specified (pot test)	91.5% mortality after 60 days; 94.2% reduction in root galls	[5]
Meloidogyne hapla	Tomato	Not specified (pot test)	90.6% mortality after 60 days; 95.1% reduction in root galls	[5]
Meloidogyne incognita	Watermelon, Melon, Cucumber, Tomato	Not specified (greenhouse)	>90% control efficacy up to 60 days after treatment	[5]
Pratylenchus penetrans	Soil	3 kg a.i./ha	Density decreased to less than 10% of control	[6]
Pratylenchus penetrans	Radish	Not specified (field)	Significant suppression of nematode density and root damage	[7][8][9]
Heterodera spp.	Chinese Cabbage	4000-fold diluted 30% SL at 2 L/m ²	Early application showed the best efficacy in lowering nematode population	[10]

Comparative Efficacy with Other Nematicides


Target Nematode(s)	Comparison Nematicides	Relative Efficacy of Imicyafos	Reference
<i>Heterodera schachtii</i>	Fluopyram, Fosthiazate, Abamectin	Highest mortality observed with fluopyram and imicyafos.	[2]
<i>Helicotylenchus microlobus</i> & <i>Mesocriconema nebraskense</i>	Fosthiazate, Fluopyram, Ethoprophos	Showed lower mortality compared to fluopyram and fosthiazate in lab assays, but still reduced populations by at least 60% in the field.	[4]
<i>Heterodera glycines</i> & <i>H. sojae</i>	Fluopyram, Fosthiazate, Hydrogen peroxide	Showed no significant difference in nematicidal activity against both species compared to fluopyram and fosthiazate.	[11]
<i>Meloidogyne incognita</i>	Fosthiazate	More effective in reducing root galling.	[5]

Experimental Protocols

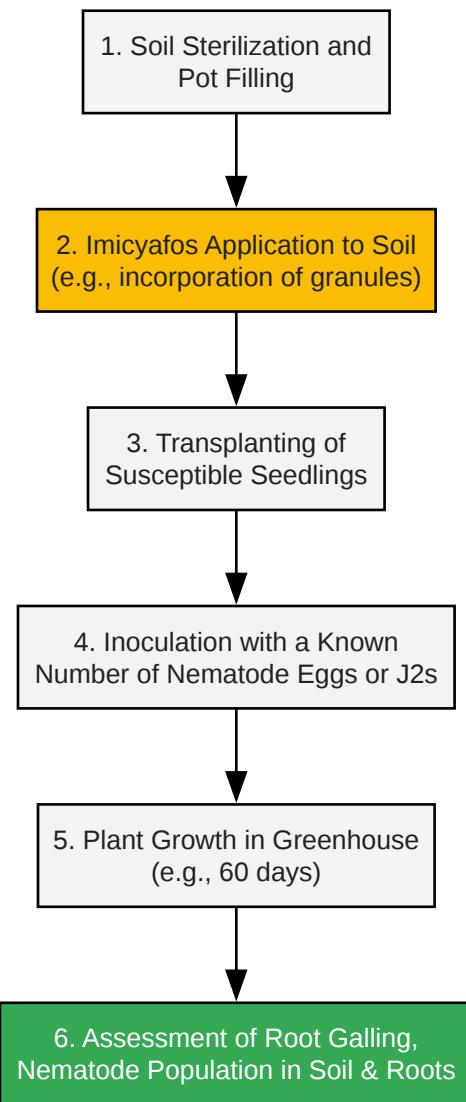
Detailed and standardized experimental protocols are crucial for the accurate evaluation of nematicide efficacy. Below are representative methodologies for laboratory and field trials.

In Vitro Nematicidal Bioassay

This protocol is adapted from studies evaluating the acute toxicity of nematicides on infective juveniles.

[Click to download full resolution via product page](#)

Workflow for in vitro nematocidal bioassay


Methodology:

- **Nematode Preparation:** Collect second-stage juveniles (J2) of the target nematode species from infected plant roots or soil using standard extraction techniques such as the Baermann funnel or centrifugal flotation method.
- **Preparation of Test Solutions:** Prepare a stock solution of **imicyafos** in a suitable solvent (e.g., acetone with a surfactant) and perform serial dilutions with distilled water to obtain a range of desired concentrations.
- **Exposure:** In a multi-well plate, add a known number of J2s (e.g., 100) to each well containing the different **imicyafos** concentrations. Include a control with only distilled water and the solvent.

- Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for a specified duration.
- Mortality Assessment: At predetermined time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
- Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) values.

Greenhouse Pot Trial for Efficacy Evaluation

This protocol is based on studies evaluating the efficacy of **imicyafos** against root-knot nematodes in a controlled environment.

[Click to download full resolution via product page](#)

Workflow for greenhouse pot trial

Methodology:

- Soil Preparation: Use a sterilized soil mix (e.g., sandy loam) to fill pots of a suitable size.
- Nematicide Application: Apply the **imicyafos** formulation to the soil at the desired rate. For granular formulations, this typically involves incorporation into the top layer of soil.
- Transplanting: Transplant healthy, susceptible host plant seedlings (e.g., tomato) into the treated pots.

- Nematode Inoculation: After a set period to allow for plant establishment, inoculate each pot with a known number of nematode eggs or J2s.
- Growth and Maintenance: Maintain the pots in a greenhouse with controlled temperature and lighting conditions for a specified period (e.g., 60 days).
- Data Collection and Analysis: At the end of the experiment, carefully uproot the plants and assess the following parameters:
 - Root Galling Index: Score the severity of root galling on a scale (e.g., 0-5).
 - Nematode Population in Roots: Extract and count the number of nematodes (all life stages) from a subsample of the root system.
 - Nematode Population in Soil: Extract and count the number of nematodes from a soil subsample.
 - Plant Growth Parameters: Measure plant height, shoot and root fresh/dry weight.
 - Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Impact on Non-Target Organisms

A significant advantage of **imicyafos** is its reported low impact on non-target soil organisms, contributing to a more favorable environmental profile compared to broad-spectrum soil fumigants.

Effects on Non-Target Nematodes

Multiple studies have shown that **imicyafos** has little to no significant effect on the density of free-living nematodes in the soil.^{[6][9]} This selectivity is crucial as free-living nematodes play important roles in nutrient cycling and soil health.

Effects on Soil Microbial Communities

Research indicates that **imicyafos** has a minimal impact on the soil microbial community.^[6] Studies have shown no significant inhibitory effects on the growth of various fungal and

bacterial strains in media at concentrations ranging from 12.5 to 200 mg L⁻¹.^[6] Furthermore, soil treated with **imicyafos** at conventional doses did not show significant differences in cellulose decomposition activity, microbial biomass, or the number of ammonia oxidizers compared to untreated soil.^[6]

Resistance Mechanisms

Currently, there is a lack of specific research on the development of resistance to **imicyafos** in plant-parasitic nematodes. However, as with other organophosphate nematicides, the primary mechanism of resistance is likely to involve alterations in the target site, acetylcholinesterase. Mutations in the ace genes, which encode for AChE, can lead to a modified enzyme that is less sensitive to inhibition by the nematicide.^[12] For example, increased insensitivity to the organophosphate fosthiazate in *Meloidogyne incognita* has been linked to mutations in the ace2 gene.^[12]

Conclusion

Imicyafos is an effective organophosphorus nematicide with a well-defined mechanism of action. Its high efficacy against key plant-parasitic nematodes, coupled with its favorable toxicological profile regarding non-target soil organisms, makes it a valuable tool in integrated pest management programs. Further research into potential resistance mechanisms and the optimization of application strategies for a wider range of crops and nematode species will continue to enhance its utility in sustainable agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ENY-025/NG025: Nematode Management in Cucurbit Crops [edis.ifas.ufl.edu]
- 2. kspsjournal.or.kr [kspsjournal.or.kr]
- 3. benchchem.com [benchchem.com]
- 4. kspsjournal.or.kr [kspsjournal.or.kr]

- 5. researchgate.net [researchgate.net]
- 6. Effect of three organophosphorous nematicides on non-target nematodes and soil microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the nematicide imicyafos on soil nematode community structure and damage to radish caused by *Pratylenchus penetrans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the nematicide imicyafos on soil nematode community structure and damage to radish caused by *Pratylenchus penetrans* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mutations in Acetylcholinesterase2 (ace2) increase the insensitivity of acetylcholinesterase to fosthiazate in the root-knot nematode *Meloidogyne incognita* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Imicyafos: An In-depth Technical Guide to an Organophosphorus Nematicide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1258118#imicyafos-as-an-organophosphorus-nematicide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com